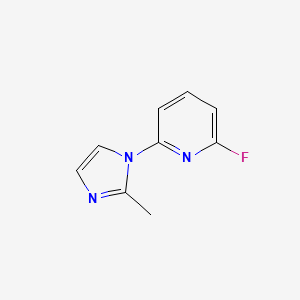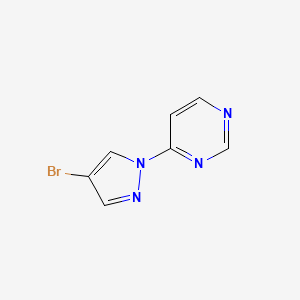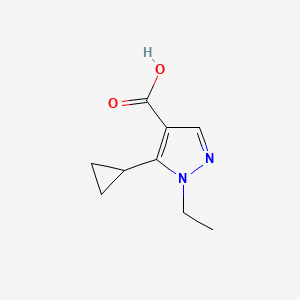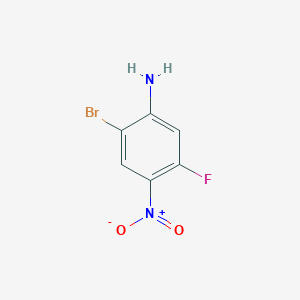
2-Bromo-5-fluoro-4-nitroaniline
Vue d'ensemble
Description
2-Bromo-5-fluoro-4-nitroaniline is an aniline derivative bearing a bromide, a fluoride, and a nitro group . It serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs) .
Synthesis Analysis
The synthesis of 2-Bromo-5-fluoro-4-nitroaniline involves several steps . The first step is the nitration of aniline, followed by the introduction of a bromine atom. The compound then undergoes a fluorination reaction .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-fluoro-4-nitroaniline is C6H4BrFN2O2 . It has a monoisotopic mass of 233.944016 Da .Chemical Reactions Analysis
2-Bromo-5-fluoro-4-nitroaniline can undergo various chemical reactions. For instance, the amine group can conduct nucleophilic substitution and diazotization . It can also participate in intramolecular palladium-catalyzed aryl amination reactions to produce benzimidazoles .Physical And Chemical Properties Analysis
2-Bromo-5-fluoro-4-nitroaniline has a density of 1.9±0.1 g/cm3 . It has a boiling point of 286.1±35.0 °C at 760 mmHg . The compound has a molar refractivity of 44.7±0.3 cm3 and a polar surface area of 72 Å2 .Applications De Recherche Scientifique
Chemistry and Complex Formation
- Complex Formation: 2-Bromo-5-fluoro-4-nitroaniline has been explored in the context of forming complexes with metals. For instance, Devoto et al. (1982) studied the formation of new complexes with 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline, focusing on copper(II), nickel(II), and cobalt(II) complexes. These compounds exhibited high spin, non-electrolyte properties, and various structural forms such as square planar and tetrahedral (Devoto, Massacesi, Pinna, & Ponticelli, 1982).
Synthesis and Derivatives
- Derivative Synthesis: Research by Bil (2007) highlights the importance of 4-Fluoro-3-nitroaniline in the U.S. as a novel dye intermediate, with potential applications in pharmaceuticals, insecticides, and dyes. This study briefly reviews the preparations of various N-substituted derivatives (Bil, 2007).
- Sulfonated Derivatives: The synthesis of sulfonated derivatives of 2-Fluoroaniline, including processes involving 4-nitro-3-fluoroaniline, has been detailed by Courtin (1983), demonstrating the chemical versatility of these compounds (Courtin, 1983).
Metabolism Studies
- Microsomal Metabolism: A study by Boeren et al. (1992) on rat liver microsomal metabolism of halogenated anilines, including 2-bromo-4-methylaniline, revealed insights into the metabolic pathways and products formed. This research is essential for understanding the biological interactions of such compounds (Boeren, Tyrakowska, Vervoort, De Hoffman, Teunis, van Veldhuizen, & Rietjens, 1992).
Material Science and Physical Chemistry
- Phase Equilibria and Crystallization: Reddi et al. (2012) explored the phase diagram of urea–4-bromo-2-nitroaniline system, showing miscibility gap and the formation of a eutectic and a monotectic. Such studies are crucial for understanding the physical properties and potential applications of these compounds in material science (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).
Mass Spectrometry
- Mass Spectral Identification: Research on the mass spectra of isomeric fluoronitroanilines, including 2-fluoro-5-nitroaniline, was conducted by Fu and Rosenberg (1980). This study is significant for analytical chemistry, especially in identifying and differentiating between similar compounds (Fu & Rosenberg, 1980).
Safety And Hazards
Orientations Futures
2-Bromo-5-fluoro-4-nitroaniline has potential applications in the synthesis of active pharmaceutical ingredients . It can also be used to introduce sp3 defects onto semiconducting single-walled carbon nanotubes .
Relevant Papers The relevant papers retrieved provide additional information on the synthesis, properties, and potential applications of 2-Bromo-5-fluoro-4-nitroaniline .
Propriétés
IUPAC Name |
2-bromo-5-fluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDUOURYTVRBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726890 | |
| Record name | 2-Bromo-5-fluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-4-nitroaniline | |
CAS RN |
952664-69-6 | |
| Record name | 2-Bromo-5-fluoro-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952664-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-fluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


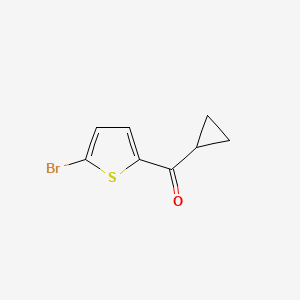

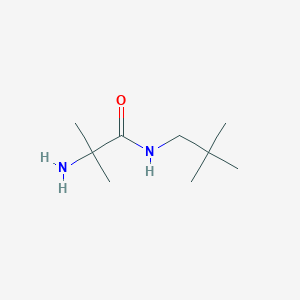
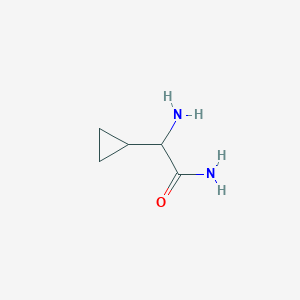
![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate](/img/structure/B1526526.png)
![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid](/img/structure/B1526527.png)
![2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide](/img/structure/B1526528.png)

